molecular formula C14H24N4O2S B6626467 2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide

2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B6626467
M. Wt: 312.43 g/mol
InChI Key: IUSJMELWSYNRJN-UHFFFAOYSA-N
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Description

2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, an amino group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide typically involves the reaction of 2-chloro-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction times can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
  • 2-amino-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
  • 2-amino-N-[2-(4-isopropylpiperazin-1-yl)ethyl]benzenesulfonamide

Uniqueness

2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide is unique due to its specific ethyl substitution on the piperazine ring, which can influence its chemical reactivity and biological activity. This subtle structural difference can result in distinct pharmacological profiles and applications compared to its analogs.

Properties

IUPAC Name

2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2S/c1-2-17-9-11-18(12-10-17)8-7-16-21(19,20)14-6-4-3-5-13(14)15/h3-6,16H,2,7-12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSJMELWSYNRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCNS(=O)(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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